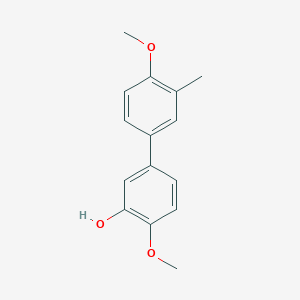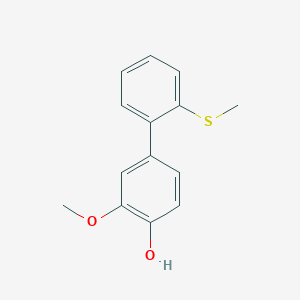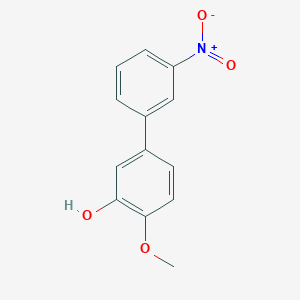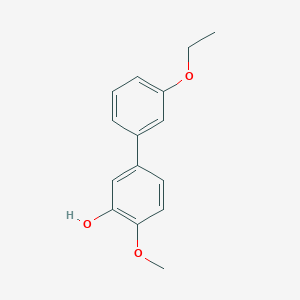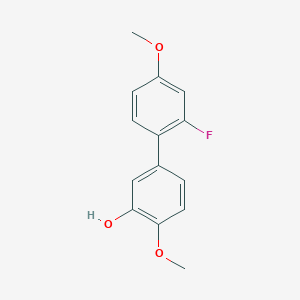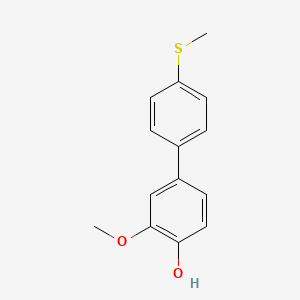
2-Methoxy-4-(4-methylthiophenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-4-(4-methylthiophenyl)phenol, 95% (2M4MTP95) is an organic compound with a wide range of applications in scientific research and industrial production. It is a yellow-colored, crystalline solid with a melting point of approximately 100 °C. 2M4MTP95 is a member of the phenolic family and is composed of two oxygen atoms and two sulfur atoms in a ring structure. It is a highly reactive compound and is used in a variety of reactions such as oxidation, hydrolysis, and condensation.
Aplicaciones Científicas De Investigación
2-Methoxy-4-(4-methylthiophenyl)phenol, 95% is used in a variety of scientific research applications. It is a useful reagent in organic synthesis, and it is often used as a catalyst in the synthesis of other organic compounds. 2-Methoxy-4-(4-methylthiophenyl)phenol, 95% has also been used in the synthesis of pharmaceuticals and other drugs. Additionally, it has been used in the synthesis of polymers and in the production of dyes and pigments.
Mecanismo De Acción
2-Methoxy-4-(4-methylthiophenyl)phenol, 95% acts as an oxidizing agent in many reactions. Its sulfur atoms are capable of forming strong bonds with other molecules, allowing it to act as a bridge between two molecules. This allows it to facilitate the formation of new bonds between molecules, resulting in the formation of new compounds. In addition, 2-Methoxy-4-(4-methylthiophenyl)phenol, 95% can act as a reducing agent, allowing it to break down existing bonds between molecules.
Biochemical and Physiological Effects
2-Methoxy-4-(4-methylthiophenyl)phenol, 95% has been studied for its potential effects on biochemical and physiological processes. In laboratory studies, 2-Methoxy-4-(4-methylthiophenyl)phenol, 95% has been found to act as an antioxidant, meaning it can protect cells from oxidative damage. It has also been found to have anti-inflammatory effects in animal models. In addition, 2-Methoxy-4-(4-methylthiophenyl)phenol, 95% has been studied for its potential to protect against certain types of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Methoxy-4-(4-methylthiophenyl)phenol, 95% is a useful reagent for laboratory experiments. It is relatively easy to synthesize and is stable under a wide range of conditions. Additionally, it is relatively non-toxic and has a low cost. However, 2-Methoxy-4-(4-methylthiophenyl)phenol, 95% is a highly reactive compound, and care must be taken to avoid accidental reactions when handling it.
Direcciones Futuras
The potential applications of 2-Methoxy-4-(4-methylthiophenyl)phenol, 95% are numerous and still being explored. In the future, it could be used to synthesize a variety of compounds, including pharmaceuticals, polymers, and dyes. Additionally, further research could be done to explore its potential effects on biochemical and physiological processes, such as its antioxidant and anti-inflammatory properties. Finally, 2-Methoxy-4-(4-methylthiophenyl)phenol, 95% could be used in the development of new drugs and treatments for various diseases.
Métodos De Síntesis
2-Methoxy-4-(4-methylthiophenyl)phenol, 95% can be synthesized from the reaction of 4-methylthiophenol and dimethyl sulfoxide in the presence of anhydrous sodium carbonate. The reaction is conducted in a sealed glass vessel at a temperature of about 80 °C for about 12 hours. The reaction produces a yellow-colored, crystalline solid that is purified by recrystallization from ethyl acetate. The purified product is then dried and stored in a sealed container.
Propiedades
IUPAC Name |
2-methoxy-4-(4-methylsulfanylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2S/c1-16-14-9-11(5-8-13(14)15)10-3-6-12(17-2)7-4-10/h3-9,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDFYPBBFFMSDCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC=C(C=C2)SC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-(4-methylthiophenyl)phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




